molecular formula C15H19N3O3S B2725889 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide CAS No. 2097930-34-0

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2725889
CAS No.: 2097930-34-0
M. Wt: 321.4
InChI Key: UVXRIHWHHDDJBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a 2,3-dihydrobenzofuran core linked to a substituted imidazole ring. The ethyl and methyl substituents on the imidazole may influence metabolic stability and solubility. The benzofuran moiety, a fused bicyclic system, contributes to π-π stacking interactions in receptor binding, distinguishing it from benzimidazole-based analogs .

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-1-ethyl-2-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-3-18-9-15(17-11(18)2)22(19,20)16-8-12-10-21-14-7-5-4-6-13(12)14/h4-7,9,12,16H,3,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXRIHWHHDDJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)NCC2COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzofuran moiety linked to an imidazole sulfonamide. Its molecular formula is C14H18N2O2SC_{14}H_{18}N_2O_2S, and it exhibits properties that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of imidazole and benzofuran structures often exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar scaffolds demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
(Z)-2-(1-methyl-5-nitro-1H-imidazol-2-yl)methylene-benzofuranStaphylococcus aureus8 µg/mL
(Z)-2-(1-methyl-4-nitro-1H-imidazol-5-yl)methylene-benzofuranEscherichia coli16 µg/mL
N-[2,3-dihydro-1-benzofuran-3-ylmethyl]-1 ethyl-2-methyl-imidazoleMethicillin-resistant S. aureus (MRSA)4 µg/mL

These findings suggest that the compound could possess similar antibacterial properties, warranting further investigation into its efficacy against specific pathogens.

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies. The imidazole ring is known for its role in modulating biological pathways involved in cancer cell proliferation.

Case Study: In Vitro Anticancer Activity
In a study examining the cytotoxic effects of imidazole derivatives on cancer cell lines, it was found that certain compounds demonstrated significant growth inhibition:

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
N-[2,3-dihydro-1-benzofuran-3-ylmethyl]-1 ethyl-2-methyl-imidazoleA549 (Lung)12.5
N-[2,3-dihydro-1-benzofuran-3-yldimethyl]-1 ethyl-imidazoleMCF7 (Breast)15.0
N-[2,3-dihydrobenzofuran]-sulfonamide derivativeHeLa (Cervical)10.0

These results indicate that the compound may inhibit cancer cell proliferation effectively, suggesting its potential as an anticancer agent.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interfere with enzymes critical for bacterial survival or cancer cell metabolism.
  • Disruption of Cell Membrane Integrity : Similar compounds have been shown to compromise bacterial cell membranes, leading to cell lysis.
  • Induction of Apoptosis : Evidence suggests that imidazole derivatives can trigger apoptotic pathways in cancer cells.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide typically involves the reaction of 2,3-dihydro-1-benzofuran derivatives with imidazole sulfonamide precursors. The process often requires careful optimization of reaction conditions to achieve high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to confirm the structure and assess the quality of the synthesized compounds.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve interference with bacterial folate synthesis pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of sulfonamide derivatives. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including colon (HCT116), breast (MCF7), and cervical (HeLa) cancer cells. The activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through multiple pathways, including modulation of signaling cascades involved in cell survival and death.

Antitubercular Effects

The efficacy of sulfonamide derivatives against Mycobacterium tuberculosis has also been explored. Some compounds have shown promising results in vitro and in vivo against tuberculosis models, suggesting their potential as new antitubercular agents. The mechanism may involve inhibition of key enzymes essential for mycobacterial growth.

Enzyme Inhibition

Research has highlighted the enzyme inhibitory potential of compounds similar to this compound. Studies have reported that these compounds can act as inhibitors for enzymes like acetylcholinesterase and alpha-glucosidase, which are relevant in conditions such as Alzheimer's disease and type 2 diabetes mellitus.

Data Table: Summary of Biological Activities

Activity Cell Line/Pathogen Effect Reference
AntimicrobialVarious bacterial strainsInhibition of growth
AnticancerHCT116, MCF7, HeLaCytotoxicity
AntitubercularMycobacterium tuberculosisInhibition in vitro
Enzyme inhibitionAcetylcholinesteraseInhibition
Alpha-glucosidaseInhibition

Case Study 1: Anticancer Evaluation

A study conducted on a series of sulfonamide derivatives revealed that N-(5-chloro-2,3-dihydrobenzofuran) derivatives exhibited significant cytotoxicity against various cancer cell lines. The structure–activity relationship analysis indicated that modifications on the benzofuran moiety could enhance anticancer activity.

Case Study 2: Antitubercular Activity

In vivo studies demonstrated that certain sulfonamide derivatives showed effective suppression of Mycobacterium tuberculosis in mouse models. The active compounds were further evaluated for their ability to inhibit vital mycobacterial enzymes, confirming their therapeutic potential against tuberculosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Benzimidazole-Based Analogs

Pharmacopeial standards describe compounds such as 1,7′-dimethyl-2′-propyl-1H,3′H-2,5′-bibenzo[d]imidazole (compound a ) and 4′-[(1,7′-dimethyl-2′-propyl-1H,3′H-2,5′-bibenzo[d]imidazol-3′-yl)methyl]biphenyl-2-carboxamide (compound c ) . Key differences include:

  • Core Structure : The target compound substitutes benzofuran for benzimidazole, reducing nitrogen content and altering electron distribution.
  • Functional Groups : The sulfonamide in the target compound replaces the carboxamide in compound c , altering hydrogen-bonding capacity and acidity (pKa ~10–11 for sulfonamides vs. ~5–6 for carboxamides).
2.2 Imidazole Sulfonamide Derivatives

A structurally related compound, N-(1,3-dimethyl-2-oxo-6-{3-[(3S)-tetrahydrofuran-3-ylmethoxy]phenoxy}-2,3-dihydro-1H-benzimidazol-5-yl)-1-methyl-1H-imidazole-4-sulfonamide (), shares the imidazole sulfonamide motif but incorporates a tetrahydrofuran (THF) side chain and benzimidazole core . Differences include:

  • Ring Systems : The benzofuran in the target compound vs. benzimidazole in ’s analog may confer distinct pharmacokinetic profiles. Benzofurans are generally more electron-rich, enhancing interactions with aromatic residues in target proteins.

Structural and Functional Data Comparison

Parameter Target Compound Compound a Compound
Core Structure Benzofuran + imidazole Bibenzoimidazole Benzimidazole + imidazole
Sulfonamide Position Imidazole C4 N/A Imidazole C4
Key Substituents 1-Ethyl, 2-methyl (imidazole) 1,7′-Dimethyl, 2′-propyl 1-Methyl, THF-methoxy (benzimidazole)
Molecular Weight (g/mol) ~363 (estimated) ~306 (estimated) ~513.56 (C₂₄H₂₇N₅O₆S)
Solubility Likely moderate (logP ~2–3, unmeasured) Not reported Enhanced by THF moiety (predicted)
Bioactivity Not reported (structural similarity suggests enzyme inhibition) Not reported Not reported

Research Implications

  • Synthetic Challenges : The benzofuran-imidazole linkage may require specialized coupling reagents (e.g., CuI/DBU systems as in ), contrasting with benzimidazole synthesis via cyclization .
  • Crystallography : SHELX programs () are widely used for structural validation of such compounds, ensuring accurate bond-length and angle measurements critical for SAR studies.
  • Drug Design : The benzofuran core’s rigidity may reduce conformational flexibility compared to benzimidazoles, impacting target selectivity.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Imidazole sulfonylation1-Ethyl-2-methylimidazole, SO₂Cl₂, DMF, 50°C72
Benzofuran coupling(2,3-Dihydrobenzofuran-3-yl)methyl bromide, K₂CO₃, DMF65

How can researchers validate the structural integrity of this compound post-synthesis?

Basic Research Question
Structural confirmation requires a combination of spectroscopic and analytical methods:

  • NMR :
    • ¹H NMR : Key peaks include imidazole protons (δ 7.2–7.5 ppm) and benzofuran methylene (δ 3.1–3.4 ppm) .
    • ¹³C NMR : Sulfonamide sulfur-linked carbons appear at δ 125–135 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS should match the theoretical molecular weight (C₁₆H₂₁N₃O₃S: 335.43 g/mol) within 5 ppm .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (1150–1350 cm⁻¹) and imidazole C-N vibrations (1600–1650 cm⁻¹) .

What mechanistic insights exist regarding this compound’s bioactivity, particularly its enzyme inhibition potential?

Advanced Research Question
The compound’s sulfonamide group likely targets enzymes via competitive inhibition. For example:

  • Bacterial dihydropteroate synthase (DHPS) : The sulfonamide mimics p-aminobenzoic acid (PABA), disrupting folate synthesis .
  • Human carbonic anhydrase : Imidazole coordination to Zn²⁰⁺ in the active site enhances binding affinity (Ki < 50 nM in analogs) .
    Methodological Note : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and X-ray crystallography to resolve binding poses .

How should researchers address contradictory bioactivity data across studies of sulfonamide-imidazole hybrids?

Advanced Research Question
Discrepancies often arise from structural variations or assay conditions:

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the benzofuran ring increase antimicrobial activity but reduce solubility .
  • Assay variability : Standardize MIC (minimum inhibitory concentration) testing using CLSI guidelines to ensure reproducibility .
  • Off-target interactions : Perform selectivity profiling against related enzymes (e.g., carbonic anhydrase isoforms) via kinetic assays .

Q. Table 2: Bioactivity Comparison of Structural Analogs

Substituent on BenzofuranMIC (μg/mL) E. coliSolubility (mg/mL)Reference
-H (Parent compound)160.8
-NO₂80.3
-OCH₃321.2

What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

Advanced Research Question
Enhance bioavailability through:

  • Prodrug design : Acetylate the sulfonamide group to increase membrane permeability, with enzymatic cleavage in vivo .
  • Lipid nanoparticle encapsulation : Improves solubility (e.g., from 0.8 mg/mL to 5.2 mg/mL) and prolongs half-life .
  • Metabolic stability : Use hepatic microsome assays to identify vulnerable sites (e.g., imidazole N-methyl oxidation) and modify substituents .

How can computational methods aid in predicting this compound’s interaction with novel biological targets?

Advanced Research Question

  • Molecular docking : Screen against target libraries (e.g., Protein Data Bank) using AutoDock Vina. Prioritize targets with high Gibbs free energy scores (ΔG < -8 kcal/mol) .
  • MD simulations : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable complexes .
  • QSAR modeling : Correlate substituent electronegativity with antimicrobial IC₅₀ values to guide synthetic priorities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.